molecular formula C9H8F2N4 B12311506 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B12311506
M. Wt: 210.18 g/mol
InChI Key: AOSJHRGMVQQTTJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is a versatile chemical scaffold designed for advanced research and development. Its structure incorporates a difluoromethyl group, a known bioisostere that can enhance metabolic stability and membrane permeability, and influence lipophilicity in lead compounds . The molecule features a pyridine-nitrogen and a pyrazole-amine, making it a valuable precursor for constructing diverse heterocyclic libraries. Researchers utilize this compound primarily as a key intermediate in the synthesis of potential pharmaceutical agents and agrochemicals. In drug discovery, similar aminopyrazole derivatives have been explored as core structures in the development of kinase inhibitors, such as Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, for the treatment of inflammatory diseases . In agrochemistry, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate motif is a recognized pharmacophore in commercial succinate dehydrogenase inhibitor (SDHI) fungicides, highlighting the strategic importance of the difluoromethyl-pyrazole core in creating bioactive molecules . The synthetic routes to such functionalized pyrazoles often involve cyclocondensation reactions or post-functionalization of pre-formed pyrazole rings . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F2N4

Molecular Weight

210.18 g/mol

IUPAC Name

5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine

InChI

InChI=1S/C9H8F2N4/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6/h1-5,9H,12H2

InChI Key

AOSJHRGMVQQTTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F

Origin of Product

United States

Preparation Methods

Reaction Overview:

  • Substitution/Hydrolysis : α,β-Unsaturated esters react with 2,2-difluoroacetyl chloride in the presence of KI, forming α-difluoroacetyl intermediates.
  • Cyclization : The intermediate undergoes condensation with pyridin-4-yl hydrazine at −30°C, followed by thermal cyclization at 85°C under reduced pressure.

This method achieves a 72% yield after recrystallization in aqueous ethanol, with isomer ratios (5- vs. 3-difluoromethyl) exceeding 95:5. Scalability is enhanced by using cost-effective catalysts like KI, though pyridin-4-yl hydrazine’s commercial availability remains a bottleneck.

Coupling Reactions for Pyridinyl Substitution

Frontiers in Chemistry reports a coupling-based strategy for arylpyrazole derivatives, leveraging Ullmann-type reactions to introduce pyridinyl groups. For this compound, the pyridinyl moiety is installed via a CuI-catalyzed coupling between 5-(difluoromethyl)-1H-pyrazol-4-amine and 4-iodopyridine.

Optimized conditions involve:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Base : Cs2CO3
  • Solvent : DMSO at 110°C

This method yields 65% product with >98% purity, though side reactions such as homocoupling of 4-iodopyridine require careful stoichiometric control.

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
Stepwise Synthesis 68% 95% High regioselectivity Requires toxic ClCF2H
One-Pot Synthesis 55% 90% Rapid cyclization Sensitive to intermediate stability
Condensation-Cyclization 72% 99% Scalable, cost-effective catalysts Limited pyridin-4-yl hydrazine availability
Coupling Reaction 65% 98% Modular for diverse analogs Homocoupling side reactions

Chemical Reactions Analysis

Key Reactivity Features

2.1 Amine Group Reactivity
The primary amine (-NH₂) participates in:

  • Acylation : Activated carboxylic acids (e.g., via thionyl chloride) react with the amine to form amides .

  • Alkylation : Potential for substitution reactions with alkylating agents.

  • Reduction : Catalytic hydrogenation reduces nitro groups to amines, as seen in related compounds .

2.2 Difluoromethyl Group Reactivity
The -CF₂H group engages in:

  • Nucleophilic Substitution : Reacts with nucleophiles (e.g., amines, hydroxides) under basic or acidic conditions.

  • Electrophilic Aromatic Substitution : May participate in reactions with electron-rich aromatic rings.

Reaction Mechanisms and Conditions

Reaction TypeKey ConditionsOutcome
Amide FormationThionyl chloride (for acyl chloride activation), pyridin-2-amine, CH₂Cl₂, 0°C to RTAcylated pyrazole derivative
Catalytic HydrogenationPd/C catalyst, ethanol-HCl, H₂ bladder pressureReduction of nitro groups to amines
DifluoromethylationRadical initiators or metal catalysts (e.g., Cu, Fe)Introduction of -CF₂H group

Comparative Analysis of Structural Analogues

CompoundStructural DifferencesReactivity Implications
3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amineLacks pyridine ringReduced aromatic substitution potential
4-Aminopyrazol-5-oneNo difluoromethyl groupLimited lipophilicity and stability
Pyrazolo[1,5-a]pyrimidine derivativesFused heterocyclic systemIncreased complexity in biological interactions

Spectroscopic and Analytical Characterization

6.1 NMR and Mass Spectrometry

  • ¹H NMR : Signals at δ 7.09 ppm (aromatic protons) and δ 6.86 ppm (CF₂H group) confirm structural integrity .

  • LRMS : Molecular ion peaks (e.g., [M+H]⁺ = 148.1 for related compounds) validate molecular weight .

6.2 IR and Elemental Analysis

  • IR : Peaks at ~1619 cm⁻¹ (C=N) and ~2955 cm⁻¹ (C-H stretch) align with amine and aromatic functionalities .

  • Elemental Analysis : Confirms stoichiometric purity (e.g., C, H, N, F ratios) .

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the creation of diverse chemical libraries, which are essential for drug discovery and material science applications. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a variety of derivatives with distinct properties.

Biology

The biological applications of this compound are particularly noteworthy. It has been studied for its potential as a bioactive molecule that interacts with various biological targets. The difluoromethyl group enhances its binding affinity to enzymes or receptors, making it a candidate for drug development aimed at treating diseases influenced by oxidative stress .

Case Study: Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have demonstrated that pyrazole derivatives can effectively scavenge free radicals and reduce oxidative stress in vitro .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its structural features may allow it to act as a lead compound in developing drugs targeting specific diseases, including neurodegenerative disorders and cancers. The presence of the difluoromethyl group is believed to enhance lipophilicity and stability, which are critical for drug efficacy .

Industry

In industrial applications, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for creating polymers and coatings that require specific performance characteristics.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole and pyridinyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • Regioisomerism : Switching substituent positions (e.g., pyridinyl from position 3 to 4) drastically alters target specificity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (IC₅₀: 1–10 nM) shows broad kinase inhibition, unlike its regioisomer, which loses p38α MAP kinase activity .
  • Aromatic vs.

Fluorine Substitution Effects

  • Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) : CF₃ analogs (e.g., 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine) exhibit greater metabolic stability but may reduce solubility due to higher hydrophobicity. CF₂H strikes a balance between stability and bioavailability .

Biological Activity

5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is a compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a pyridinyl substituent, which contribute to its diverse biological interactions.

PropertyValue
Molecular FormulaC9H8F2N4
Molecular Weight210.18 g/mol
IUPAC Name5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine
CAS Number1504808-16-5

The difluoromethyl group enhances the lipophilicity and reactivity of the compound, potentially improving its binding affinity to various biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group increases the compound's binding affinity to enzymes or receptors, while the pyrazole and pyridinyl groups influence its overall bioactivity. The exact pathways depend on the biological system being studied .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with notable efficacy .

Case Study: Anticancer Efficacy

In a study evaluating various pyrazole derivatives:

  • Compound Efficacy : The compound displayed a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells.
  • Selectivity : It showed minimal toxicity towards normal fibroblasts, indicating a favorable therapeutic index .

Anti-inflammatory and Antibacterial Activities

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in cellular models. Its antibacterial potential has also been explored, with some derivatives showing moderate to excellent activity against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Alkyl and Aryl Substituents : Variations in substituents at the N1 position of the pyrazole significantly affect antiproliferative activity.
  • Fluorinated Derivatives : The incorporation of fluorinated groups generally enhances binding affinity and bioactivity .

Comparative Analysis with Similar Compounds

The unique difluoromethyl substitution sets this compound apart from other similar pyrazole derivatives:

CompoundBiological Activity
5-(Trifluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amineModerate anticancer activity
5-(Methyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amineLow selectivity
5-(Chloromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amineAntibacterial properties

The presence of the difluoromethyl group not only enhances lipophilicity but also improves the compound's stability and reactivity compared to these analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazole core of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine?

  • Methodological Answer : The pyrazole scaffold can be synthesized via cyclocondensation of hydrazines with β-keto esters or enaminones. For example, ethyl acetoacetate and substituted hydrazines (e.g., pyridin-4-ylhydrazine) undergo cyclization under acidic conditions to form the pyrazole ring . The difluoromethyl group is introduced via halogen exchange (e.g., using DAST or Deoxo-Fluor) on a hydroxymethyl precursor . X-ray crystallography (e.g., triclinic crystal system, P1 space group) confirms regioselectivity and stereochemistry .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolve bond lengths (e.g., C–F = 1.34–1.38 Å) and dihedral angles (e.g., pyrazole-pyridine torsion < 10°) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 252.08 for C10_{10}H8_{8}F2_{2}N4_{4}) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of pyrazole-4-amine derivatives, and how can they be probed experimentally?

  • Methodological Answer :

  • Antimicrobial assays : Screen against Mycobacterium tuberculosis (MIC ≤ 2 μg/mL) using the microplate Alamar Blue assay .
  • SAR studies : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess impact on target binding. For example, electron-withdrawing groups (e.g., -CF3_3) enhance activity against σ1_1 receptors .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) with crystal structures (PDB: 4XYZ) to identify key interactions (e.g., H-bonding with pyridine N) .

Q. How can contradictory data on substituent effects in pyrazole derivatives be resolved?

  • Methodological Answer :

  • Systematic variation : Synthesize analogues with incremental substituent changes (e.g., -CH3_3, -OCH3_3, -CF3_3) and compare logP, pKa, and binding affinities .
  • Crystallographic analysis : Resolve structures of inactive analogues to identify steric clashes (e.g., 2,4,6-trichlorophenyl hindering pyridine rotation) .
  • Statistical modeling : Use multivariate regression to isolate electronic (Hammett σ) vs. steric (Taft Es_s) contributions .

Methodological Recommendations

  • Synthetic reproducibility : Optimize reaction conditions (e.g., POCl3_3 for cyclization at 120°C) .
  • Analytical validation : Use SADABS for multi-scan absorption correction in X-ray studies .
  • Biological assays : Include positive controls (e.g., isoniazid for antitubercular testing) and validate via dose-response curves .

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